CID 78062895

Description

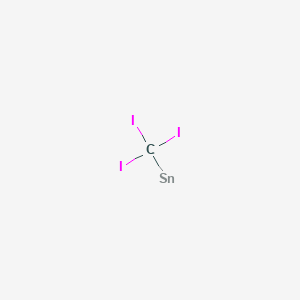

CID 78062895 (chemical structure depicted in Figure 1A of ) is a compound analyzed via gas chromatography-mass spectrometry (GC-MS) in the context of vacuum distillation fractions . The compound’s content varies across distillation fractions, indicating differential volatility or polarity .

Properties

Molecular Formula |

CI3Sn |

|---|---|

Molecular Weight |

511.43 g/mol |

InChI |

InChI=1S/CI3.Sn/c2-1(3)4; |

InChI Key |

IHRZIALJOVFTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C([Sn])(I)(I)I |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78062895 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions can be found in relevant patents and scientific literature .

Chemical Reactions Analysis

CID 78062895 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted products .

Scientific Research Applications

CID 78062895 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a diagnostic tool. In industry, this compound may be used in the production of materials, chemicals, or pharmaceuticals .

Mechanism of Action

The mechanism of action of CID 78062895 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors, enzymes, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 78062895 with structurally analogous compounds from the oscillatoxin family () and brominated indole derivatives (), focusing on molecular properties, synthesis, and biological relevance:

| Compound | CID | Molecular Formula | Molecular Weight | Key Structural Features | Reported Applications/Biological Activity | Solubility | Toxicity/Alerts |

|---|---|---|---|---|---|---|---|

| This compound | 78062895 | Not specified | Not available | Likely polycyclic or brominated core | Presumed natural product (based on GC-MS) | Not available | Not available |

| Oscillatoxin D | 101283546 | Not specified | Not available | Macrocyclic lactone, methyl groups | Marine toxin, ion channel modulation | Low (lipophilic nature) | High toxicity |

| 30-Methyl-oscillatoxin D | 185389 | Not specified | Not available | Methylated derivative of oscillatoxin D | Similar to oscillatoxin D | Low | High toxicity |

| 6-Bromo-1H-indole-2-carboxylic acid | 252137 | C₉H₆BrNO₂ | 240.05 | Brominated indole core, carboxylic acid | Synthetic intermediate, enzyme inhibition | 0.052 mg/ml (aqueous) | CYP1A2 inhibition |

| (3-Bromo-5-chlorophenyl)boronic acid | 53216313 | C₆H₅BBrClO₂ | 235.27 | Boronic acid, halogen substituents | Cross-coupling reactions, drug synthesis | 0.24 mg/ml (aqueous) | Moderate skin permeation |

Key Findings:

Oscillatoxin derivatives exhibit marine toxin activity, while brominated indoles are common synthetic intermediates .

Synthetic Accessibility: Brominated indoles (e.g., CID 252137) are synthesized via HATU-mediated coupling and chromatography, achieving >95% purity .

Biological and Pharmacological Properties :

- Oscillatoxins are potent toxins with ion channel-modulating effects, whereas brominated indoles show enzyme inhibition (e.g., CYP1A2) . This compound’s biological role remains uncharacterized, but its GC-MS profile aligns with natural product research applications .

Solubility and Toxicity :

- Brominated indoles exhibit moderate aqueous solubility (0.052–0.24 mg/ml), whereas oscillatoxins are lipophilic, correlating with their membrane-targeted toxicity . Toxicity alerts for CID 252137 highlight CYP inhibition risks, a consideration absent in oscillatoxin data .

Methodological Considerations

- Analytical Techniques : this compound was characterized using GC-MS and vacuum distillation , whereas oscillatoxins and brominated indoles were analyzed via LC-MS and synthetic validation .

- Data Gaps : The absence of this compound’s molecular formula, exact mass, and bioactivity data limits direct mechanistic comparisons. Future studies should prioritize structural elucidation and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.